molecular formula C12H16N2 B14541214 (2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3'-bipyridine CAS No. 61892-98-6

(2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3'-bipyridine

Cat. No.: B14541214
CAS No.: 61892-98-6
M. Wt: 188.27 g/mol
InChI Key: IBSKVNHWUMFQFT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine is a chiral organic compound that belongs to the class of bipyridines. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused to a bipyridine moiety. The presence of the chiral center at the second position of the tetrahydropyridine ring gives rise to its stereoisomerism, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and ethylating agents.

    Cyclization: The key step involves the cyclization of the pyridine derivative to form the tetrahydropyridine ring. This can be achieved through various cyclization reactions, including intramolecular cyclization.

    Chiral Resolution: The resulting mixture of stereoisomers is then subjected to chiral resolution techniques to isolate the desired (2S)-enantiomer. This can be done using chiral chromatography or crystallization methods.

Industrial Production Methods

In an industrial setting, the production of (2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and controlled reaction environments to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the bipyridine moiety to dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted bipyridines, dihydropyridines, and pyridine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of (2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine: The enantiomer of the compound, which may exhibit different biological activities.

    1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine: The racemic mixture containing both (2S) and (2R) enantiomers.

    2,2’-Bipyridine: A structurally related compound without the tetrahydropyridine ring.

Uniqueness

The uniqueness of (2S)-1-Ethyl-1,2,3,6-tetrahydro-2,3’-bipyridine lies in its chiral nature and the presence of the tetrahydropyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

61892-98-6

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-[(2S)-1-ethyl-3,6-dihydro-2H-pyridin-2-yl]pyridine

InChI

InChI=1S/C12H16N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h3-6,8,10,12H,2,7,9H2,1H3/t12-/m0/s1

InChI Key

IBSKVNHWUMFQFT-LBPRGKRZSA-N

Isomeric SMILES

CCN1CC=CC[C@H]1C2=CN=CC=C2

Canonical SMILES

CCN1CC=CCC1C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.